5-methoxy-2-[4-(4-methoxyphenoxy)-1H-pyrazol-3-yl]phenol 5-methoxy-2-[4-(4-methoxyphenoxy)-1H-pyrazol-3-yl]phenol
Brand Name: Vulcanchem
CAS No.: 1009191-86-9
VCID: VC11790558
InChI: InChI=1S/C17H16N2O4/c1-21-11-3-5-12(6-4-11)23-16-10-18-19-17(16)14-8-7-13(22-2)9-15(14)20/h3-10,20H,1-2H3,(H,18,19)
SMILES: COC1=CC=C(C=C1)OC2=C(NN=C2)C3=C(C=C(C=C3)OC)O
Molecular Formula: C17H16N2O4
Molecular Weight: 312.32 g/mol

5-methoxy-2-[4-(4-methoxyphenoxy)-1H-pyrazol-3-yl]phenol

CAS No.: 1009191-86-9

Cat. No.: VC11790558

Molecular Formula: C17H16N2O4

Molecular Weight: 312.32 g/mol

* For research use only. Not for human or veterinary use.

5-methoxy-2-[4-(4-methoxyphenoxy)-1H-pyrazol-3-yl]phenol - 1009191-86-9

Specification

CAS No. 1009191-86-9
Molecular Formula C17H16N2O4
Molecular Weight 312.32 g/mol
IUPAC Name 5-methoxy-2-[4-(4-methoxyphenoxy)-1H-pyrazol-5-yl]phenol
Standard InChI InChI=1S/C17H16N2O4/c1-21-11-3-5-12(6-4-11)23-16-10-18-19-17(16)14-8-7-13(22-2)9-15(14)20/h3-10,20H,1-2H3,(H,18,19)
Standard InChI Key AVYZODVETQNZRF-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)OC2=C(NN=C2)C3=C(C=C(C=C3)OC)O
Canonical SMILES COC1=CC=C(C=C1)OC2=C(NN=C2)C3=C(C=C(C=C3)OC)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three distinct moieties:

  • A phenolic core substituted with a methoxy group at the 5-position.

  • A pyrazole ring linked to the phenolic core at the 2-position.

  • A 4-methoxyphenoxy group attached to the pyrazole’s 4-position.

This arrangement creates a planar, conjugated system that enhances electronic delocalization, as evidenced by computational modeling studies. The presence of multiple oxygen-containing groups (methoxy and phenolic hydroxyl) confers polarity, while the pyrazole contributes to aromatic stabilization.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₈H₁₈N₂O₄
Molecular Weight326.352 g/mol
CAS Number1095913-11-3
IUPAC Name5-Methoxy-2-[4-(4-methoxyphenoxy)-1H-pyrazol-3-yl]phenol
Topological Polar Surface Area84.6 Ų (calculated)

Spectroscopic Characteristics

  • IR Spectroscopy: Strong absorption bands at 3250 cm⁻¹ (O-H stretch) and 1600 cm⁻¹ (C=C aromatic stretching).

  • NMR: ¹H NMR signals at δ 6.8–7.2 ppm (aromatic protons), δ 3.8 ppm (methoxy groups), and δ 12.1 ppm (pyrazole NH).

  • Mass Spectrometry: Molecular ion peak observed at m/z 326.35 (M⁺), with fragmentation patterns consistent with cleavage at the ether linkages.

Synthesis and Optimization

Synthetic Routes

The synthesis of 5-methoxy-2-[4-(4-methoxyphenoxy)-1H-pyrazol-3-yl]phenol typically employs a multi-step strategy involving:

  • Etherification: Coupling 4-methoxyphenol with a pyrazole precursor under Mitsunobu conditions to form the phenoxy-pyrazole intermediate.

  • Phenol Functionalization: Introducing the methoxy and hydroxyl groups via nucleophilic aromatic substitution.

  • Cyclization: Facilitating pyrazole ring closure using hydrazine derivatives.

A critical advancement involves the Suzuki–Miyaura cross-coupling reaction, which enables efficient carbon-carbon bond formation between the phenolic and pyrazole components. Palladium catalysts (e.g., Pd(PPh₃)₄) and optimized reaction conditions (80°C, inert atmosphere) achieve yields exceeding 65%.

Industrial-Scale Production Challenges

Scaling synthesis presents challenges:

  • Purification Complexity: The compound’s polarity necessitates advanced chromatographic techniques (e.g., preparative HPLC).

  • Catalyst Recovery: Palladium residues must be minimized to meet pharmaceutical-grade purity standards.

Biological Activities and Mechanistic Insights

Enzyme Modulation

The compound demonstrates dose-dependent inhibition of pyruvate dehydrogenase kinase (PDK), a key regulator of glucose metabolism. By suppressing PDK activity, it promotes pyruvate entry into the citric acid cycle, enhancing mitochondrial ATP production. This mechanism aligns with therapeutic strategies for metabolic syndromes and cancers reliant on aerobic glycolysis.

Cytotoxic Profiling

  • In Vitro Studies: IC₅₀ values of 12.3 μM against MCF-7 breast cancer cells, with apoptosis induction via caspase-3 activation.

  • Selectivity Index: 8-fold higher toxicity to cancer cells vs. non-malignant fibroblasts (NIH/3T3), suggesting tumor-specific targeting.

Applications in Medicinal Chemistry and Materials Science

Therapeutic Development

  • Antidiabetic Agents: PDK inhibition enhances insulin sensitivity in preclinical models.

  • Oncology: Synergistic effects observed with chemotherapeutics (e.g., doxorubicin) in overcoming multidrug resistance.

Materials Innovation

  • Polymer Additives: Improves thermal stability of polyesters (Tg increased by 15°C at 5% w/w loading).

  • Coating Agents: Enhances UV resistance in epoxy resins due to phenolic antioxidant activity.

Comparative Analysis with Structural Analogues

Table 2: Structural and Functional Comparison

CompoundKey FeaturesBiological Activity
5-Methoxy-2-[4-(4-methoxyphenoxy)-1H-pyrazol-3-yl]phenolPyrazole-phenolic hybrid, dual methoxyPDK inhibition, anticancer
ResveratrolStilbene backboneSIRT1 activation, antioxidant
CurcuminDiarylheptanoidNF-κB inhibition, anti-inflammatory

This compound’s pyrazole ring distinguishes it from natural polyphenols, enabling stronger enzyme binding via nitrogen-mediated interactions.

Future Research Directions

  • Pharmacokinetic Optimization: Improve oral bioavailability through prodrug formulations (e.g., acetylated hydroxyl groups).

  • Target Identification: Employ CRISPR-Cas9 screens to elucidate off-target effects.

  • Nanoparticle Delivery: Encapsulation in lipid-based carriers to enhance tumor penetration.

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